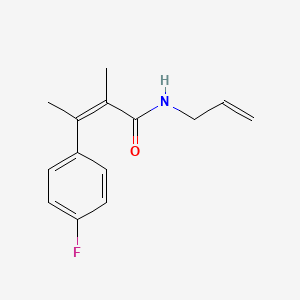

2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (Z)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide: is an organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of an allyl group, a dimethyl group, and a fluorine atom attached to the cinnamamide backbone. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of alpha,beta-dimethyl-4-fluorocinnamic acid.

Amidation Reaction: The cinnamic acid derivative is then reacted with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or the double bond to a single bond.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of amines or saturated hydrocarbons.

Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide serves as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can be used as a ligand in catalytic reactions to enhance selectivity and efficiency.

Biology:

Biological Probes: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

Medicine:

Drug Development:

Industry:

Material Science: The compound can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the allyl group can influence the binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(E)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide: The (E)-isomer has a different geometric arrangement, leading to different chemical and biological properties.

N-Allyl-alpha,beta-dimethyl-4-chlorocinnamamide: The substitution of fluorine with chlorine results in altered reactivity and applications.

N-Allyl-alpha,beta-dimethyl-4-bromocinnamamide: The bromine-substituted analog exhibits different physical and chemical properties.

Uniqueness:

Geometric Configuration: The (Z)-configuration provides unique steric and electronic properties that influence its reactivity and interactions.

Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and can affect its biological activity.

This detailed article provides a comprehensive overview of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (Z)- is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This compound features a butenamide backbone with a 4-fluorophenyl group and a propenyl substituent, which enhances its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (Z)- is C13H15FN. The presence of the fluorine atom in the phenyl ring is notable for its influence on the compound's biological activity, often enhancing metabolic stability and potency against various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 215.27 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 253.9 ± 15.0 °C |

| Flash Point | 102.9 ± 10.6 °C |

| LogP | 2.68 |

Anticancer Properties

Research indicates that compounds similar to 2-butenamide derivatives exhibit promising anticancer properties. The fluorinated phenyl group enhances interactions with molecular targets involved in cancer progression. Studies have shown that modifications in substituents significantly affect binding affinities and biological activities, leading to increased potency against specific cancer cell lines.

The mechanism of action for 2-butenamide, particularly its interaction with enzymes or receptors, is critical for understanding its biological effects. The compound may modulate the activity of specific proteins involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate these interactions further.

Pharmacological Studies

Pharmacological studies have demonstrated the compound's potential as a lead candidate for drug development targeting specific diseases, particularly cancers. For instance, it has been suggested that derivatives of this compound could serve as effective chemical probes in drug discovery processes.

Case Studies

- Study on Binding Affinities : A study analyzed various fluorinated compounds similar to 2-butenamide and found that those with enhanced lipophilicity exhibited stronger binding affinities to target proteins involved in tumor growth.

- Anticancer Activity Assessment : In vitro assays revealed that 2-butenamide derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as anticancer agents.

- Metabolic Stability Evaluation : Research highlighted that the introduction of fluorine into the structure improved metabolic stability compared to non-fluorinated analogs, suggesting a favorable pharmacokinetic profile for therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of 2-butenamide can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 3-(4-Fluorophenyl)prop-2-enamide | Lacks methyl substitution on the butenamide | Different reactivity profile |

| N-(4-Fluorophenyl)butanamide | Saturated chain | Varies in metabolic pathways |

| 4-Fluoro-N-methylbutanamide | Methyl group alters sterics | Potentially different pharmacological effects |

Properties

CAS No. |

60548-48-3 |

|---|---|

Molecular Formula |

C14H16FNO |

Molecular Weight |

233.28 g/mol |

IUPAC Name |

(Z)-3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide |

InChI |

InChI=1S/C14H16FNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)/b11-10- |

InChI Key |

KLVNOTXOIZUNRN-KHPPLWFESA-N |

Isomeric SMILES |

C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)F |

Canonical SMILES |

CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.